molecular formula C23H16N4O2 B2908474 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 638136-19-3

3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2908474
CAS No.: 638136-19-3
M. Wt: 380.407
InChI Key: RRLBWNBOGSIOSL-UHFFFAOYSA-N
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Description

3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a fused indoloquinoxaline core linked via an ethyl group to a 2,3-dihydro-1,3-benzoxazol-2-one moiety. Indoloquinoxalines are known for their planar, electron-rich aromatic systems, which contribute to applications in pharmaceuticals, materials science (e.g., OLEDs) , and agrochemicals . The benzoxazolone group, a lactam derivative, is often associated with bioactivity, including antimicrobial and antitumor properties .

Synthetic routes for analogous indoloquinoxaline derivatives typically involve condensation reactions, hydrazide intermediates, or coupling with aldehydes . For example, microwave-assisted synthesis has been employed to improve yields and reduce reaction times for indoloquinoxaline-thiazolidine hybrids .

Properties

IUPAC Name

3-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-23-27(19-11-5-6-12-20(19)29-23)14-13-26-18-10-4-1-7-15(18)21-22(26)25-17-9-3-2-8-16(17)24-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLBWNBOGSIOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step protocols. One common method includes the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K₂CO₃ system . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include DMSO, potassium carbonate, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis: The target compound’s ethyl linker may improve stability compared to oxidation-prone dihydroquinoxaline derivatives .
  • Materials Science: Indoloquinoxaline derivatives are used in OLEDs , but the benzoxazolone moiety’s electronic effects remain unexplored in this context.

Biological Activity

The compound 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including potential antiviral, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of both indole and quinoxaline moieties, contributing to its unique pharmacological profile. The molecular formula is C24H16N4O2C_{24}H_{16}N_4O_2 with a molecular weight of 392.4 g/mol.

Anticancer Activity

Research indicates that compounds within the indoloquinoxaline class exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against HeLa cells and other tumor types. In one study, derivatives demonstrated preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, suggesting a selective mechanism of action .

CompoundCell LineIC50 (μM)
3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-...HeLa<10
Indolylquinazolinone 3kMRSA0.98

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. Additionally, the compound showed efficacy in preventing biofilm formation in staphylococcal species without affecting cell viability .

Bacterial StrainMIC (μg/mL)
MRSA0.98
Staphylococcus epidermidis7.80

Antifungal Activity

The antifungal activity was also assessed against Candida albicans. Certain derivatives exhibited moderate activity with MIC values indicating effectiveness against this opportunistic pathogen .

The proposed mechanism of action for this compound involves interaction with biological macromolecules such as DNA and proteins. This interaction can lead to disruptions in cellular processes that are critical for cancer cell proliferation and bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to This compound :

  • Cytotoxicity Evaluation : A study showed that various synthesized compounds demonstrated significant antiproliferative activities across multiple cancer cell lines with promising IC50 values.
  • Antimicrobial Testing : In vitro studies confirmed that specific derivatives effectively inhibited the growth of MRSA and other bacterial strains while also demonstrating antifungal properties against Candida species.

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